molecular formula C8H7FN2OS B8121648 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B8121648
M. Wt: 198.22 g/mol
InChI Key: GWFUCUXXHYVFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1344684-78-1) is a substituted benzothiazole derivative characterized by a fluorine atom at the 6-position and a methoxy group at the 5-position of the benzothiazole core. The benzothiazole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

6-fluoro-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFUCUXXHYVFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of 6-fluoro-2-aminobenzenethiol with methoxy-containing reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted benzothiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine. These compounds have shown promising results against a range of pathogenic microorganisms.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget PathogensMinimum Inhibitory Concentration (MIC)
6-Fluoro-5-methoxy-1,3-benzothiazol-2-amineStaphylococcus aureus16 µg/mL
6-Fluoro-5-methoxy-1,3-benzothiazol-2-amineEscherichia coli32 µg/mL
6-Fluoro-5-methoxy-1,3-benzothiazol-2-amineKlebsiella pneumoniae32 µg/mL

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Properties

The benzothiazole scaffold is recognized for its anticancer potential. Compounds derived from this structure have been tested for their efficacy against various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the effects of benzothiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine displayed notable cytotoxicity with an IC50 value of approximately 26.2 µM against MCF-7 cells. This suggests that the compound may inhibit tumor growth and could be a candidate for further development in cancer therapy .

Anti-Tubercular Activity

Benzothiazole derivatives have also been explored for their anti-tubercular properties. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 2: Anti-Tubercular Activity

Compound NameMIC Against M. tuberculosis
6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine0.5 µg/mL

This level of activity indicates a potential for developing new anti-tubercular agents based on this benzothiazole derivative .

Antitrypanosomal Activity

Another notable application of benzothiazole derivatives is their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). In murine models, certain derivatives have achieved complete cures, showcasing their potential as effective treatments for this neglected tropical disease.

Case Study: Efficacy in Murine Models

One study reported that a related benzothiazole compound achieved a 100% cure rate in murine models infected with both early and late-stage Trypanosoma brucei. This highlights the therapeutic promise of benzothiazole derivatives in treating parasitic infections .

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects on Solubility : Methoxy groups improve aqueous solubility, making 6-methoxy derivatives more suitable for in vitro assays than chloro or fluoro analogs .
  • Role of Halogens : Chloro and fluoro substituents enhance binding to hydrophobic pockets in enzymes, as demonstrated in PDE-10A and proteasome inhibition studies .
  • Synthetic Flexibility: Mechanochemical methods enable efficient synthesis of diverse analogs (e.g., 6-cyano, 6-nitro derivatives) for high-throughput screening .

Biological Activity

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a fluorine atom and a methoxy group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : It shows potential efficacy against certain bacterial strains.
  • Neuroprotective Effects : Research indicates possible benefits in neurodegenerative conditions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzothiazole derivatives, including 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
6-Fluoro-5-methoxy-1,3-benzothiazol-2-amineMDA-MB-231 (breast cancer)TBD
Benzothiazole derivativeMCF-7 (breast cancer)26.2 ± 0.9
Benzothiazole derivativeMDA-MB-231 (breast cancer)49.6 ± 1.0

These findings highlight the potential of benzothiazole derivatives in cancer therapy, particularly against aggressive breast cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine have been explored through various assays. Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Klebsiella pneumoniaeTBD

These results indicate that modifications in the benzothiazole structure can lead to enhanced antimicrobial activity .

The exact mechanism by which 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could interact with receptors that modulate cell signaling pathways related to growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Study on Anticancer Properties : A study demonstrated that benzothiazoles with methoxy substitutions inhibited cancer cell growth significantly compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy : Research indicated that certain benzothiazole derivatives exhibited strong antibacterial activity against resistant strains of bacteria, showcasing their potential as therapeutic agents .
  • Neuroprotective Research : Compounds similar to 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine were found to interfere with amyloid-beta interactions in Alzheimer's disease models, suggesting neuroprotective properties .

Q & A

Q. Basic Characterization Techniques

  • ¹H NMR (CDCl₃):
    • δ 7.47 (d, J = 8.7 Hz) : Aromatic proton adjacent to fluorine.
    • δ 3.81 (s) : Methoxy (-OCH₃) group.
    • δ 5.41 (bs) : NH₂ protons, broad due to hydrogen bonding .
  • IR (KBr) :
    • 3389 cm⁻¹ : N–H stretch of the amine.
    • 1644 cm⁻¹ : C=N stretching of the thiazole ring.
  • 13C NMR :
    • 166.2 ppm : Thiazole S–C=N carbon.
    • 56.8 ppm : Methoxy carbon .
  • Mass Spectrometry :
    • m/z 180 [M⁺] : Molecular ion peak .

How does the substitution pattern (fluoro and methoxy groups) influence the biological activity of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine compared to other 2-aminobenzothiazole derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

  • Fluorine Substituent :
    • Enhances lipophilicity, improving membrane permeability and bioavailability.
    • Electron-withdrawing effect stabilizes the thiazole ring, increasing metabolic resistance .
  • Methoxy Group :
    • Modulates electronic effects via resonance donation, potentially enhancing binding to target proteins (e.g., antimicrobial enzymes).
    • Compared to 6-nitro or 6-ethoxy analogs, the methoxy group reduces cytotoxicity while retaining activity .
  • Key Comparisons :
    • Neuroprotection : Fluorinated derivatives (e.g., riluzole analogs) show enhanced anticonvulsant activity due to fluorine’s electronegativity .
    • Antimicrobial Activity : Methoxy substitution at position 5 improves selectivity against Gram-positive bacteria .

What intermolecular interactions (e.g., hydrogen bonding, π-π stacking) are critical in the crystal structure of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine, and how do they affect its physicochemical properties?

Q. Advanced Crystallographic Analysis

  • Hydrogen Bonding :
    • N–H···N interactions form centrosymmetric dimers (R₂²(8) motif), stabilizing the crystal lattice .
    • N–H···O bonds extend into 1D chains along the b-axis, influencing solubility and melting point (145–147°C) .
  • Planarity :
    • The nearly planar structure (C4–C5–O1–C8 torsion angle = 0.72°) facilitates π-π stacking, enhancing solid-state stability .
  • Impact on Solubility :
    • Strong intermolecular H-bonding reduces aqueous solubility but improves crystallinity for formulation studies .

In pharmacological studies, what in vitro assays are recommended to evaluate the neuroprotective potential of 6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine, and what are the key considerations for experimental design?

Q. Advanced Pharmacological Screening

  • Glutamate Uptake Assay :
    • Measure inhibition of glutamate-induced excitotoxicity in neuronal cell lines (e.g., SH-SY5Y). Use riluzole as a positive control .
  • Oxidative Stress Models :
    • Expose cells to H₂O₂ or rotenone and assess viability via MTT assay. Pre-treat with the compound (10–100 µM) for 24 hours .
  • Key Design Considerations :
    • Dose Range : Test 1–100 µM to identify EC₅₀ values.
    • Controls : Include vehicle (DMSO <0.1%) and reference compounds (e.g., riluzole).
    • Cell Line Validation : Use primary neurons for translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.